8-fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid
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Overview
Description
8-fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid is a fluorinated quinoline derivative. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antifungal effects . The incorporation of a fluorine atom into the quinoline structure often enhances its biological activity and provides unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the use of substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol has been reported . Another method involves the use of nano ZnO as a catalyst under solvent-free conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign reagents and catalysts, such as organoboron reagents in Suzuki–Miyaura coupling, is preferred due to their mild and functional group tolerant reaction conditions .
Chemical Reactions Analysis
Types of Reactions
8-fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom in the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve the use of reagents like sodium azide and organometallic compounds.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds .
Scientific Research Applications
8-fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes and DNA. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms and cancer cells . Additionally, it can intercalate into DNA, preventing replication and transcription .
Comparison with Similar Compounds
Similar Compounds
8-fluoro-4-hydroxy-2-methylquinoline: Similar in structure but lacks the carboxylic acid group.
Fluoroquinolones: A class of antibiotics with a similar quinoline core structure but different substituents.
8-hydroxyquinoline: Lacks the fluorine atom and carboxylic acid group but shares the quinoline core.
Uniqueness
8-fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid is unique due to the presence of both the fluorine atom and the carboxylic acid group, which contribute to its enhanced biological activity and unique chemical properties .
Properties
CAS No. |
1565780-80-4 |
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Molecular Formula |
C11H8FNO3 |
Molecular Weight |
221.2 |
Purity |
95 |
Origin of Product |
United States |
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